Differentiation by N2-Substituent Lipophilicity and Hydrogen Bonding Profile
The target compound carries an isopentyl group at the N2 oxalamide position, resulting in a computed partition coefficient (XLogP3) of 1.8 and a topological polar surface area (TPSA) of 104 Ų [1]. The closest purchasable analog, N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, bears a smaller allyl group; although experimental XLogP3 data are unavailable, the allyl analog is predicted to exhibit a lower logP (estimated ~1.1–1.3 based on fragment contribution methods) and the same TPSA, placing the isopentyl derivative in a more lipophilic, potentially more membrane-permeable region of drug-like chemical space [1][2]. Both compounds share identical hydrogen bond donor (2) and acceptor (5) counts.
| Evidence Dimension | Physicochemical property differentiation (XLogP3, TPSA, HBD, HBA, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 104 Ų; HBD = 2; HBA = 5; Rotatable Bonds = 5 |
| Comparator Or Baseline | N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide; XLogP3 estimated ~1.1–1.3 (fragment-based prediction); TPSA = 104 Ų (identical core); HBD = 2; HBA = 5; Rotatable Bonds = 4 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 log units (more lipophilic); ΔRotatable Bonds = +1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18; comparator XLogP3 estimated by fragment addition (CLOGP method) |
Why This Matters
The ~0.5–0.7 log unit increase in lipophilicity can translate into measurably different membrane passive permeability and nonspecific protein binding, directly impacting the compound's suitability for cell-based phenotypic screening or biochemical assays requiring distinct pharmacokinetic behavior.
- [1] PubChem. Compound Summary for CID 7638918. National Center for Biotechnology Information. View Source
- [2] PubChem. Predicted properties for N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide (CID 24229856). National Center for Biotechnology Information. View Source
